β1-Adrenergic Receptor Binding Affinity: 46-Fold Enantioselectivity Advantage
Esatenolol demonstrates a 46-fold higher binding affinity for β-adrenergic receptors compared to (R)-atenolol. This eudismic ratio of 46 quantitatively establishes that the (S)-enantiomer is overwhelmingly responsible for receptor engagement at the molecular level [1].
| Evidence Dimension | β-Adrenergic receptor binding affinity (eudismic ratio) |
|---|---|
| Target Compound Data | (S)-atenolol: Higher affinity (reference = 1) |
| Comparator Or Baseline | (R)-atenolol: Lower affinity (relative to (S)-atenolol) |
| Quantified Difference | Eudismic ratio of 46 ((S)-atenolol affinity / (R)-atenolol affinity = 46) |
| Conditions | Radioligand binding studies in β-adrenergic receptors of the guinea pig heart |
Why This Matters
This 46-fold binding difference provides a clear molecular basis for excluding (R)-atenolol from β1-blockade studies and justifies procurement of the enantiopure (S)-form for accurate dose-response characterization.
- [1] Stoschitzky K, Egginger G, Zernig G, Klein W, Lindner W. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies. Chirality. 1993;5(1):15-19. View Source
